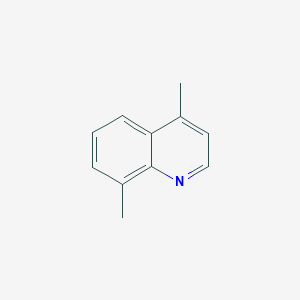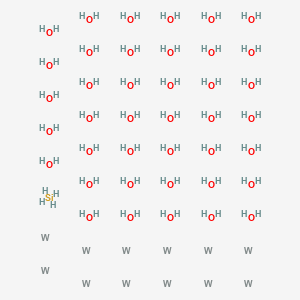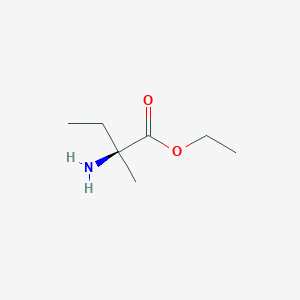
3-(2,5-二甲氧基苯基)丙酸
描述
1. Introduction 3-(2,5-Dimethoxyphenyl)propionic acid is a chemical compound that belongs to the class of organic compounds known as propionic acids. Its structure and properties are of interest in various fields of chemistry and materials science.
2. Synthesis Analysis The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 2-(2,4-Dimethylphenoxy)propionic acid involved the reaction of dimethylphenol with chloropropionic acid, followed by polyphosphoric acid cyclization (Hogale, Shirke, & Kharade, 1995). Another study synthesized 3,4-Dimethoxyphenylacetic acid using 3,4-Dimethoxybenzaldehyde, involving reactions like Knoevenagel reaction, potassium borohydride reduction, and oxidation (Ma Guan-jun, 2009).
3. Molecular Structure Analysis Studies have detailed the molecular structure of similar compounds. For example, the crystal structure of 2-Methyl-2-(2,4,5-trichlorophenoxy)propionic acid was determined using X-ray diffraction, revealing hydrogen-bonded cyclic dimers and a synplanar-synplanar side-chain conformation (Kennard et al., 1982).
4. Chemical Reactions and Properties Various reactions involving propionic acid derivatives have been studied. The decomposition of 2,2-dimethoxypropane catalyzed by formic and propionic acids was investigated, showing the effectiveness of carboxylic acids as catalysts (Stimson & Tilley, 1977).
科学研究应用
合成新化合物:
- 研究表明可以从3-(2,5-二甲氧基苯基)丙酸衍生物合成各种化合物。例如,使用相关化合物2-(2,4-二甲基苯氧基)丙酸(Hogale, Shirke, & Kharade, 1995)成功合成了新的苯并呋喃(2,3-c)吡唑-3(1H)-酮。
抗氧化和降脂作用:
- 研究表明,3-(2,5-二甲氧基苯基)丙酸衍生物,如3-(4'-羟基-3',5'-二甲氧基苯基)丙酸,在动物模型中具有抗氧化和降脂作用。这种特定衍生物被证明可以抑制小鼠巨噬细胞中的一氧化氮产生,并提高谷胱甘肽水平(Song et al., 2004)。
真菌代谢研究:
- 白腐木霉Phanerochaete chrysosporium已被用于代谢3-(2,5-二甲氧基苯基)丙酸,导致形成各种代谢物。这项研究突出了真菌催化烯烃饱和和酸还原反应的能力(Enoki, Yajima, & Gold, 1981)。
药理学研究:
- 一项涉及来自韩国泡菜的3-(4'-羟基-3',5'-二甲氧基苯基)丙酸衍生物的研究显示其在预防高胆固醇兔动脉粥样硬化中的潜力。这归因于其抗氧化作用(Kim et al., 2007)。
微生物丙酸生产:
- 丙酸,一个相关化合物,通过微生物发酵生产,并在食品、化妆品、塑料和制药行业中找到应用。该领域的研究重点是优化生产途径以实现商业可行性(Gonzalez-Garcia et al., 2017)。
安全和危害
属性
IUPAC Name |
3-(2,5-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENQUCZZZGYHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065114 | |
| Record name | 2,5-Dimethoxyhydrocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)propionic acid | |
CAS RN |
10538-49-5 | |
| Record name | 3-(2,5-Dimethoxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10538-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 2,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 2,5-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimethoxyhydrocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,5-dimethoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the conformation of the 3-(2,5-Dimethoxyphenyl)propionic acid molecule in its crystal structure influence its potential interactions with other molecules?
A1: The crystal structure analysis reveals key structural features of 3-(2,5-Dimethoxyphenyl)propionic acid []. The molecule exhibits a specific orientation of its methoxy groups relative to the aromatic ring. The 2-position methoxy group lies almost coplanar with the ring [], potentially influencing interactions with other molecules through pi-stacking or other non-covalent interactions. Additionally, the propionic acid side chain adopts a trans configuration [], which might be crucial for potential binding interactions with target proteins or enzymes. Understanding these conformational preferences provides a basis for investigating how 3-(2,5-Dimethoxyphenyl)propionic acid might interact with biological targets or participate in specific chemical reactions.
Q2: What is the primary intermolecular interaction observed in the crystal structure of 3-(2,5-Dimethoxyphenyl)propionic acid, and what is its significance?
A2: The crystal structure reveals that 3-(2,5-Dimethoxyphenyl)propionic acid molecules primarily interact through R22(8) hydrogen-bonded dimer formation involving the carboxylic acid groups []. This dimerization leads to the formation of a stable supramolecular architecture within the crystal lattice. This understanding of the intermolecular interactions can be valuable for predicting the compound's physical properties, such as melting point and solubility, and for designing potential co-crystals with modified properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

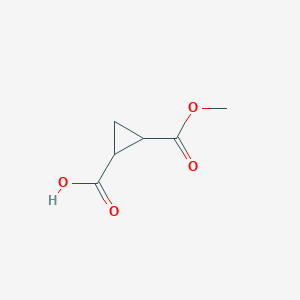
![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)
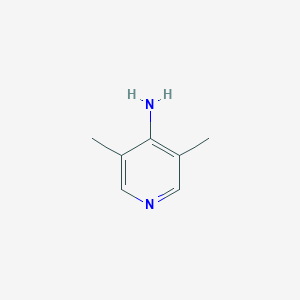
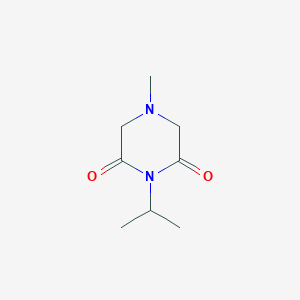
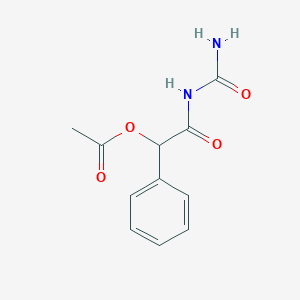
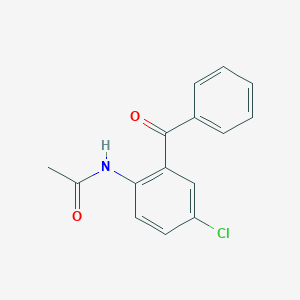

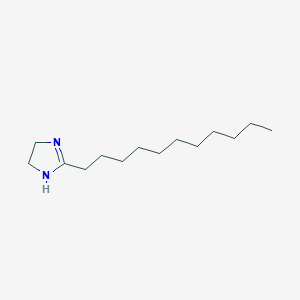

![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)
